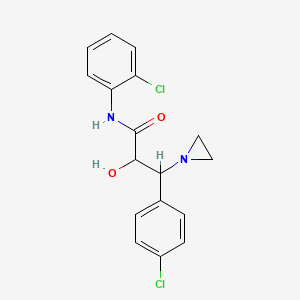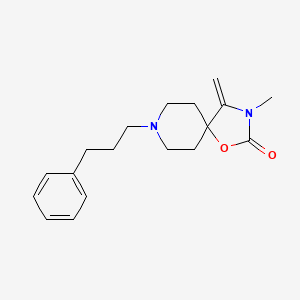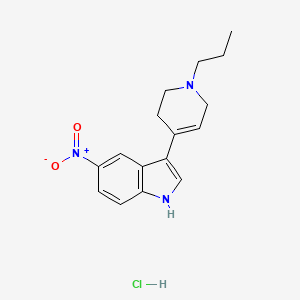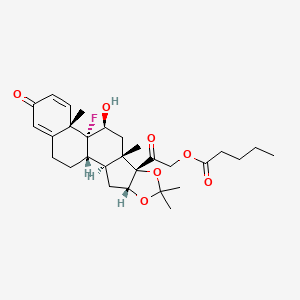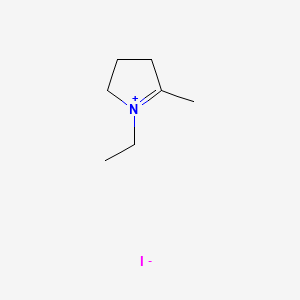
2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide is a heterocyclic organic compound It is a derivative of pyrrolium, a five-membered aromatic ring containing nitrogen The compound is characterized by the presence of an ethyl group at the 1-position, a methyl group at the 5-position, and an iodide ion as a counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide typically involves the alkylation of a pyrrolium precursor. One common method is the reaction of 3,4-dihydro-5-methylpyrrole with ethyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the pyrrole ring attacks the ethyl iodide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrrolium salts.
Applications De Recherche Scientifique
2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which 2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, leading to changes in cellular processes. The exact pathways involved are still under investigation and may vary depending on the specific derivative and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyrrolium, 3,4-dihydro-1-methyl-5-phenyl-, hydroxide: Another pyrrolium derivative with different substituents.
3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: A related compound with a similar core structure but different functional groups.
Uniqueness
2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
73612-26-7 |
|---|---|
Formule moléculaire |
C7H14IN |
Poids moléculaire |
239.10 g/mol |
Nom IUPAC |
1-ethyl-5-methyl-3,4-dihydro-2H-pyrrol-1-ium;iodide |
InChI |
InChI=1S/C7H14N.HI/c1-3-8-6-4-5-7(8)2;/h3-6H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
LEACODNDKPOPGL-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=C(CCC1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


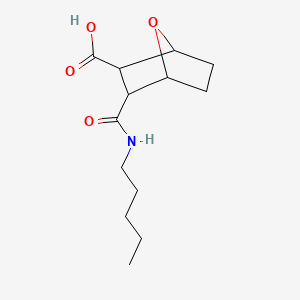
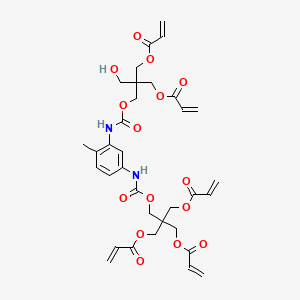

![(Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone](/img/structure/B15188781.png)
